molecular formula C8H17NO B13648318 O-[(4-methylcyclohexyl)methyl]hydroxylamine

O-[(4-methylcyclohexyl)methyl]hydroxylamine

Cat. No.: B13648318
M. Wt: 143.23 g/mol
InChI Key: FNAMXBQLFUMTNZ-UHFFFAOYSA-N
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Description

O-[(4-methylcyclohexyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH2OH group, which is a derivative of ammonia where one hydrogen atom is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    O-Alkylation of Hydroxylamine Derivatives: One common method for preparing O-[(4-methylcyclohexyl)methyl]hydroxylamine involves the O-alkylation of hydroxylamine derivatives.

    Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: O-[(4-methylcyclohexyl)methyl]hydroxylamine can undergo oxidation reactions, where it is converted to the corresponding nitroso or nitro compound.

    Reduction: This compound can also be reduced to form the corresponding amine.

    Substitution: this compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce the corresponding amine.

Scientific Research Applications

O-[(4-methylcyclohexyl)methyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(4-methylcyclohexyl)methyl]hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group (-NH2OH) can react with electrophiles, leading to the formation of new chemical bonds. This compound can also form stable complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methylcyclohexyl group, which can impart specific steric and electronic effects on its reactivity. This makes it a valuable reagent in certain synthetic applications where these effects are desirable.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

O-[(4-methylcyclohexyl)methyl]hydroxylamine

InChI

InChI=1S/C8H17NO/c1-7-2-4-8(5-3-7)6-10-9/h7-8H,2-6,9H2,1H3

InChI Key

FNAMXBQLFUMTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CON

Origin of Product

United States

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